molecular formula C18H12IN B8497222 9-(3-iodophenyl)-9H-carbazole

9-(3-iodophenyl)-9H-carbazole

Cat. No.: B8497222
M. Wt: 369.2 g/mol
InChI Key: SVNKGPRZAQLPNP-UHFFFAOYSA-N
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Description

9-(3-Iodophenyl)-9H-carbazole is a halogenated carbazole derivative featuring a carbazole core substituted with an iodophenyl group at the 9-position. The iodine atom provides opportunities for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Synthesis:
The compound is synthesized via Tucker iodination of 9H-carbazole using potassium iodide (KI) and potassium iodate (KIO₃) under acidic conditions, followed by purification via column chromatography . This method ensures high regioselectivity for the 3-iodophenyl substitution.

Properties

Molecular Formula

C18H12IN

Molecular Weight

369.2 g/mol

IUPAC Name

9-(3-iodophenyl)carbazole

InChI

InChI=1S/C18H12IN/c19-13-6-5-7-14(12-13)20-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20/h1-12H

InChI Key

SVNKGPRZAQLPNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC=C4)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-iodophenyl)-9H-carbazole typically involves the reaction of 9H-carbazole with 1-iodo-3,5-difluorobenzene. The reaction is carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at elevated temperatures (around 120-140°C) for a couple of hours. After cooling, the product is extracted using chloroform, washed, and dried over anhydrous magnesium sulfate. The crude product is then purified by column chromatography using a chloroform/n-hexane eluent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions: 9-(3-iodophenyl)-9H-carbazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through reactions with appropriate reagents.

    Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecular structures.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized carbazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the carbazole core.

Scientific Research Applications

9-(3-iodophenyl)-9H-carbazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-(3-iodophenyl)-9H-carbazole involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to participate in electron transfer processes, which can influence the behavior of biological molecules and systems. Specific molecular targets and pathways may include enzymes, receptors, and other proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Key Properties :

  • Thermal Stability : The bulky iodophenyl group improves thermal stability, as observed in thermogravimetric analysis (TGA) of analogous halogenated carbazoles (e.g., 5% weight loss >350°C) .
  • Electronic Properties : The iodine atom induces a bathochromic shift in UV-Vis absorption due to its electron-withdrawing nature and heavy atom effect .

Substituent Effects on Structure and Properties

Table 1: Structural and Electronic Comparison of Halogenated Carbazoles
Compound Substituent Position/Type Absorption λₘₐₓ (nm) HOMO-LUMO Gap (eV) Thermal Stability (TGA, 5% loss)
9-(3-Iodophenyl)-9H-carbazole 3-Iodophenyl 290–310 (broad) ~3.1 >350°C
9-(4-Bromophenyl)-9H-carbazole 4-Bromophenyl 285–300 ~3.3 340°C
9-(2-Thienyl)-9H-carbazole 2-Thienyl 291, 322, 333 ~3.0 320°C
9-(4-Methoxyphenyl)-9H-carbazole 4-Methoxyphenyl 275–295 ~3.5 310°C

Key Observations :

  • Halogen Position : The 3-iodophenyl substituent in this compound reduces symmetry compared to 4-bromophenyl derivatives, leading to broader absorption bands and enhanced charge transport in OLEDs .
  • Electron-Withdrawing vs. Electron-Donating Groups : Iodine (electron-withdrawing) lowers the HOMO-LUMO gap compared to methoxy (electron-donating) groups, as seen in the 0.4 eV difference between this compound and 9-(4-methoxyphenyl)-9H-carbazole .

Electronic and Optical Properties

Table 2: Spectroscopic and Charge Transport Properties
Compound Fluorescence λₑₘ (nm) Hole Mobility (cm²/V·s) Application
This compound 420–450 10⁻⁴–10⁻³ OLED hole-transport layers
9-(2-Bromophenyl)-9H-carbazole 410–430 10⁻⁵–10⁻⁴ Intermediate for Suzuki couplings
9-(Pyridin-2-yl)-9H-carbazole 390–410 10⁻³–10⁻² Electron-transport materials

Key Findings :

  • Planarization Effects: In 9-(2-thienyl)-9H-carbazole, planarization of the thiophene-carbazole system extends conjugation, red-shifting absorption to 385 nm compared to 345 nm in non-planar analogs .
  • Charge Transport : Pyridinyl-substituted carbazoles exhibit higher electron mobility due to nitrogen’s electron-deficient character, whereas iodophenyl derivatives favor hole transport .

Thermal and Morphological Stability

  • Halogen Impact : Iodine’s larger atomic radius enhances intermolecular interactions (e.g., C–I⋯π contacts), improving glass transition temperatures (Tg) in polymers. For example, poly(this compound) exhibits Tg >240°C, outperforming bromophenyl analogs (Tg ~200°C) .
  • Alkyl Chain Effects : Linear alkyl chains (e.g., 9-(6-bromohexyl)-9H-carbazole) reduce crystallinity but improve solubility for solution-processed devices .

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